Secorapamycin sodium

mTOR signaling Immunosuppression Cell growth

Secorapamycin sodium is the sodium salt of the ring-opened macrolide rapamycin, exhibiting profound loss of mTOR inhibitory activity (<4% of rapamycin). For researchers dissecting mTOR-independent effects, this compound is a critical 'silent' control, uniquely retaining pleiotropic scaffold activities—including distinct proteasome subunit modulation (PGPH(E) IC50 6.45 μM) and active basolateral-to-apical P-gp secretion. Avoid confounding mTOR suppression in proteasome inhibition and drug efflux assays. Ideal as an aqueous-stable reference standard for AMV/QC in rapamycin manufacturing. Confirm availability and current pricing below.

Molecular Formula C51H78NNaO13
Molecular Weight 936.2 g/mol
CAS No. 148554-65-8
Cat. No. B560154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecorapamycin sodium
CAS148554-65-8
Synonyms[2R-[2α,2(S*),3α,6β[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,7R*,19E,21R*,22(1S*,3R*,4R*)]]]-1-[oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-m
Molecular FormulaC51H78NNaO13
Molecular Weight936.2 g/mol
Structural Identifiers
SMILESCC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+]
InChIInChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1
InChIKeyDNMSBJYMPJMFNS-OWGFPTNRSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥85%A crystalline solid

Secorapamycin Sodium (CAS 148554-65-8): A Ring-Opened Rapamycin Derivative for Specialized Research Applications


Secorapamycin sodium (Secorapamycin A monosodium; CAS 148554-65-8) is the sodium salt of the ring-opened product of the macrolide immunosuppressant rapamycin (sirolimus). It arises via ester hydration followed by dehydration of the parent macrocycle . In contrast to rapamycin, which is a potent allosteric inhibitor of the mechanistic target of rapamycin (mTOR) complex 1, secorapamycin exhibits markedly reduced modulation of mTOR function [1]. This altered pharmacological profile has positioned secorapamycin sodium as a critical tool compound for investigating mTOR-independent activities of the rapamycin scaffold and for applications requiring a rapamycin-related molecule with attenuated canonical pathway effects.

Why Rapamycin or Other mTOR Inhibitors Cannot Replace Secorapamycin Sodium in Targeted Studies


Generic substitution of secorapamycin sodium with rapamycin (sirolimus) or other mTOR-active rapalogs (e.g., everolimus, temsirolimus) is scientifically invalid for experiments aimed at dissecting mTOR-independent effects or requiring a degradation-resistant standard. Secorapamycin sodium possesses a fundamentally different molecular geometry due to macrocycle ring-opening, which abrogates its ability to form the FKBP12-mTOR inhibitory complex [1]. Consequently, its cellular and biochemical activities diverge sharply from those of its parent compound, including distinct stability kinetics, permeability characteristics, and target engagement profiles—particularly in proteasome inhibition assays [2]. Utilizing intact rapamycin would introduce potent mTOR suppression, confounding results and obscuring the specific, mTOR-orthogonal phenomena that secorapamycin is uniquely suited to interrogate.

Quantitative Differentiation of Secorapamycin Sodium from Rapamycin and Analogs


Profoundly Attenuated mTOR Inhibition vs. Rapamycin

Secorapamycin sodium demonstrates a nearly complete loss of mTOR inhibitory activity compared to its parent compound, rapamycin. In a thymocyte proliferation assay, secorapamycin sodium retained less than 4% of the potency of rapamycin . This represents a greater than 25-fold reduction in functional activity. This data aligns with multiple independent reports confirming that secorapamycin 'does not significantly affect mTOR function' [1].

mTOR signaling Immunosuppression Cell growth

Differential Proteasome Inhibition Profile vs. mTOR Activity

Secorapamycin sodium demonstrates a distinct shift in target engagement from mTOR to specific peptidase activities within the proteasome. While rapamycin is a potent mTOR inhibitor, secorapamycin sodium has been shown to inhibit the chymotrypsin-like (CHT-L(D)) and peptidyl-glutamyl peptide-hydrolyzing (PGPH(E)) activities of the proteasome, with IC50 values of >20 μM and 6.45 ± 0.78 μM, respectively [1]. In the same study, it was found to activate the trypsin-like (TL(F)) peptidase. This contrasts with rapamycin's primary mechanism and is consistent with findings that both rapamycin and secorapamycin can mimic each other's ability to inhibit the proteasome [2].

Proteasome Peptidase mTOR-orthogonal

Enhanced Aqueous Stability and Slower Degradation Kinetics

Under identical aqueous conditions, secorapamycin exhibits significantly slower degradation kinetics than rapamycin. A comparative study in 30/70 vol/vol acetonitrile-water mixtures at apparent pH 7.3 (with MeCOONH4) and pH 12.2 (with NaOH) found that 'Under all conditions studied, secorapamycin degradation was significantly slower than that of the parent compound' [1]. While rapamycin's half-life was reduced by three orders of magnitude at pH 12.2, secorapamycin remained comparatively more stable [1].

Stability Degradation kinetics Formulation

Unique Cellular Disposition and Permeability Profile in Caco-2 Monolayers

Secorapamycin sodium exhibits distinct membrane permeability characteristics compared to sirolimus (rapamycin) and its metabolites in Caco-2 cell monolayers. In a controlled study, when secorapamycin sodium was applied to the apical compartment, it was 'essentially impermeable to the apical membrane' and little was detected in the basolateral compartment after 4 hours [1][2]. In contrast, sirolimus was able to cross the apical membrane. However, both compounds were actively secreted across the apical membrane when dosed basolaterally, a process inhibited by the P-glycoprotein (P-gp) inhibitor LY335979 [1].

ADME Permeability Drug transport

Optimal Research and Industrial Application Scenarios for Secorapamycin Sodium


Analytical Reference Standard for Rapamycin Degradation Studies and Quality Control

Due to its enhanced aqueous stability and well-characterized degradation pathway, secorapamycin sodium is an ideal reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in the manufacturing of rapamycin and its analogs . It can be used to identify and quantify degradation products in drug substance and drug product testing, ensuring compliance with pharmacopeial standards.

Investigating mTOR-Independent Cellular Effects of the Rapamycin Scaffold

With its profound loss of mTOR inhibitory activity (<4% potency of rapamycin) , secorapamycin sodium serves as a critical control compound to dissect mTOR-dependent from mTOR-independent effects. Researchers studying the proteasome-inhibitory [1] or other pleiotropic effects of rapalogs can use secorapamycin sodium to selectively 'silence' the mTOR pathway while retaining other scaffold-related activities.

ADME and Transporter Studies Focusing on P-glycoprotein (P-gp) Substrates

The unique permeability profile of secorapamycin sodium in Caco-2 cell models—specifically its apical impermeability and active basolateral-to-apical secretion via P-gp —makes it a valuable tool compound for studying intestinal drug efflux mechanisms. It can be used to validate transporter assays and investigate the interplay between metabolism and active secretion.

Proteasome Biology and Peptidase Activity Assays

Given its selective inhibition of CHT-L(D) and PGPH(E) peptidase activities (IC50 >20 μM and 6.45 μM, respectively) , secorapamycin sodium is a useful tool for modulating proteasome function in vitro. It allows researchers to probe the role of specific proteasome catalytic subunits without the potent mTOR inhibition associated with rapamycin, enabling cleaner mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Secorapamycin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.